(R)-2-Amino-3-methyl-but-3-enoic acid HCl
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Overview
Description
®-2-Amino-3-methyl-but-3-enoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structure, which includes both an amino group and a double bond, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-methyl-but-3-enoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-3-methyl-2-butanone.
Amination: The precursor undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under specific conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-2-Amino-3-methyl-but-3-enoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-methyl-but-3-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated amino acids.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated amino acids.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-3-methyl-but-3-enoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein synthesis. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, ®-2-Amino-3-methyl-but-3-enoic acid hydrochloride is explored for its potential therapeutic applications. It can be used in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-methyl-but-3-enoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the double bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-methyl-but-3-enoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
2-Amino-3-methyl-butanoic acid: A saturated analog without the double bond.
2-Amino-3-methyl-but-2-enoic acid: An isomer with the double bond in a different position.
Uniqueness
®-2-Amino-3-methyl-but-3-enoic acid hydrochloride is unique due to its specific chiral center and the presence of both an amino group and a double bond. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various fields of research and industry.
Biological Activity
(R)-2-Amino-3-methyl-but-3-enoic acid hydrochloride, also known as (R)-AMBA, is a chiral amino acid derivative that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. Its unique structure, characterized by the presence of both an amino group and a double bond, allows it to participate in a range of biological activities and chemical reactions.
- Molecular Formula : C₅H₉ClN₂O₂
- Molecular Weight : 164.59 g/mol
- CAS Number : 52795-52-5
The compound's chiral nature makes it valuable for asymmetric synthesis, allowing for the production of enantiomerically pure compounds that are essential in pharmaceutical applications.
(R)-AMBA interacts with specific biological targets through its amino group and double bond. The amino group can form hydrogen bonds with enzymes or receptors, while the double bond can participate in various chemical transformations. These interactions can modulate enzyme activity and receptor signaling pathways, leading to specific biological effects, such as:
- Enzyme-substrate interactions : Acting as a substrate or inhibitor for various enzymes.
- Protein synthesis : Serving as a building block for peptide synthesis.
- Potential therapeutic applications : Being explored for drug development targeting specific receptors.
Enzyme Interactions
Research indicates that (R)-AMBA can influence enzyme activity. For example, studies have shown that it can act as a competitive inhibitor for certain enzymes involved in amino acid metabolism, thereby affecting metabolic pathways in cells.
Anticancer Activity
Recent studies have explored the anticancer potential of (R)-AMBA derivatives. One study demonstrated that modifications to the structure of (R)-AMBA could enhance its cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells. The introduction of different substituents on the amino acid backbone significantly influenced the cytotoxic effects observed .
Case Study: Synthesis and Biological Evaluation
A notable case study involved synthesizing novel derivatives of (R)-AMBA and evaluating their biological activities. The derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that structural modifications could lead to improved therapeutic efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
(S)-2-Amino-3-methyl-but-3-enoic acid HCl | Enantiomer | Different activity profile; less potent in anticancer assays |
2-Amino-3-methyl-butanoic acid | Saturated analog | Limited interaction with enzyme targets |
2-Amino-3-methyl-but-2-enoic acid | Isomer | Varying effects on receptor binding |
The comparative analysis highlights how variations in structure can lead to significant differences in biological activity.
Industrial Applications
In addition to its research applications, (R)-AMBA is utilized in the pharmaceutical industry for synthesizing various drugs. Its ability to serve as an intermediate in complex organic syntheses makes it a valuable component in drug formulation processes.
Properties
IUPAC Name |
(2R)-2-amino-3-methylbut-3-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-3(2)4(6)5(7)8;/h4H,1,6H2,2H3,(H,7,8);1H/t4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZJBBFHMUQMGS-PGMHMLKASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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